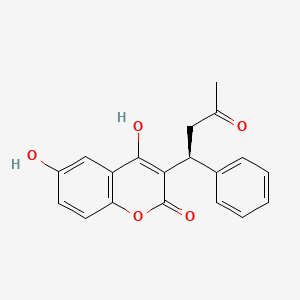

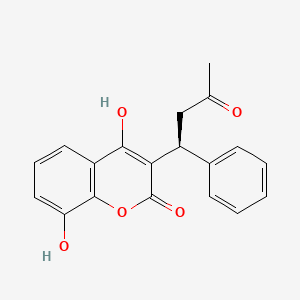

![molecular formula C16H19N5O B590395 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1797105-85-1](/img/structure/B590395.png)

1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as t-BMP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrazolo[3,4-d]pyrimidine family of heterocyclic compounds, which are characterized by their five-membered rings containing two nitrogen atoms. t-BMP has been studied for its ability to bind to proteins, its potential as a drug target, and its use as a fluorescent probe for imaging.

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

This compound has been studied for its potential as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is a common feature in various diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold is particularly interesting due to its structural similarity to adenosine triphosphate (ATP), the energy currency of the cell, which is a substrate for many kinases .

Anticancer Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for their anticancer properties . Some compounds with this core structure have shown activity against renal cancer cell lines, making them promising candidates for further drug development .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds . These structures are prevalent in many drugs and natural products due to their diverse pharmacological activities. The tert-butyl group in particular can be useful for increasing molecular stability and modifying pharmacokinetic properties .

Development of Src-family Tyrosine Kinase Inhibitors

As an ATP-competitive inhibitor, this compound has been used to develop inhibitors for Src-family tyrosine kinases. These kinases play a role in the regulation of cellular processes such as growth, differentiation, and survival. Selective inhibition of these enzymes can be therapeutic in diseases where they are overactive .

Propiedades

IUPAC Name |

1-tert-butyl-3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-16(2,3)21-15-12(14(17)18-9-19-15)13(20-21)10-7-5-6-8-11(10)22-4/h5-9H,1-4H3,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTHZWYQSRZYEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

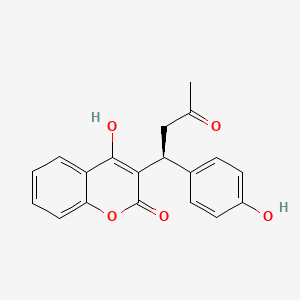

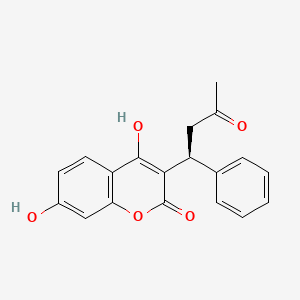

![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)